5-acetyl-2-bromobenzaldehyde
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Overview
Description
5-Acetyl-2-bromobenzaldehyde is an organic compound with the molecular formula C9H7BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the fifth position and a bromine atom at the second position
Mechanism of Action
- 5-acetyl-2-bromobenzaldehyde is an organic compound with the formula BrC₆H₄COCH₃ . It consists of a formyl group (CHO) and a bromine atom (Br) attached to a central benzene ring .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-bromobenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification, such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-bromobenzaldehyde undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperatures
Products: Corresponding carboxylic acids
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Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous conditions, typically at room temperature
Products: Corresponding alcohols
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Substitution
Reagents: Nucleophiles such as amines, thiols
Conditions: Varies depending on the nucleophile, often requires a base
Products: Substituted derivatives
Common Reagents and Conditions
The reactions of this compound typically involve common organic reagents and standard laboratory conditions. For example, oxidation reactions may use strong oxidizing agents like potassium permanganate, while reduction reactions may employ reducing agents like sodium borohydride.
Scientific Research Applications
5-Acetyl-2-bromobenzaldehyde has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
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Medicine
- Explored as a precursor for the development of pharmaceutical compounds.
- Studied for its potential therapeutic effects in various diseases.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetylbenzaldehyde:
2-Bromo-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an acetyl group, leading to different chemical properties.
Uniqueness
5-Acetyl-2-bromobenzaldehyde is unique due to the presence of both the acetyl and bromine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2383820-38-8 |
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Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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